molecular formula C19H18BrNO3 B2823005 N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide CAS No. 2319840-76-9

N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide

Cat. No.: B2823005
CAS No.: 2319840-76-9
M. Wt: 388.261
InChI Key: CTPDECJFQPFVNP-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide is a propanamide derivative featuring a 2-bromophenyl group at the propanamide carbonyl and a bis(furan-2-yl)ethyl substituent on the nitrogen atom.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO3/c20-16-6-2-1-5-14(16)9-10-19(22)21-13-15(17-7-3-11-23-17)18-8-4-12-24-18/h1-8,11-12,15H,9-10,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPDECJFQPFVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC(C2=CC=CO2)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a unique structure comprising furan rings and a bromophenyl substituent, which contribute to its biological properties. The synthesis of this compound typically involves the following steps:

  • Formation of Furan Derivatives : The initial step involves synthesizing furan derivatives through cyclization reactions.
  • Bromination : The 2-bromophenyl group is introduced via bromination reactions under controlled conditions.
  • Amide Bond Formation : The final step involves coupling the furan derivative with the bromophenyl moiety through amide bond formation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various microbial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Microbial StrainMIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69
Candida albicans16.69

These results suggest that the compound exhibits potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

The proposed mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.
  • Membrane Disruption : Interaction with microbial membranes could lead to increased permeability and cell lysis.

The specific molecular targets remain under investigation, but preliminary data suggest interactions with enzymes critical for cell wall synthesis and integrity .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of furan-based compounds, including this compound. The study revealed that modifications in substituents significantly influenced biological activity. Notably, the presence of electron-withdrawing groups enhanced antibacterial potency against Gram-positive bacteria .

Toxicological Assessment

In another investigation focusing on safety profiles, acute toxicity tests were conducted to assess the compound's safety in vivo. Results indicated that at therapeutic doses, this compound exhibited low toxicity levels, suggesting a favorable safety margin for potential therapeutic applications .

4. Conclusion

This compound shows promising biological activities, particularly as an antimicrobial agent. Its unique chemical structure allows it to interact with various biological targets effectively. Further research is warranted to elucidate its mechanisms of action fully and explore its potential therapeutic applications.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide. Compounds with furan moieties have shown activity against various cancer cell lines. For instance, derivatives of furan have been evaluated for their ability to inhibit carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis. Some derivatives exhibited IC50 values in the nanomolar range against specific cancer-related isoforms, suggesting that modifications to the furan structure could enhance potency and selectivity against cancer cells .

Enzyme Inhibition

The compound has potential as an enzyme inhibitor. Similar compounds have been explored for their ability to inhibit key enzymes involved in metabolic pathways or disease processes. For example, inhibitors targeting SARS-CoV-2 main protease have been developed based on furan-containing scaffolds, indicating that structural analogs could be effective against viral targets .

Synthetic Methods

The synthesis of this compound can be achieved through various methods, including:

  • Microwave-Assisted Synthesis : This method offers advantages in terms of reaction time and yield. The use of microwave irradiation can enhance the rate of reaction for the formation of amides from corresponding acids and amines.
  • Catalyst-Free Reactions : Some studies suggest that certain reactions can proceed without catalysts under optimized conditions, leading to higher yields and fewer by-products .

In Vitro Studies

A study investigating the biological activity of related compounds demonstrated that modifications to the furan ring significantly impacted anticancer activity. The most promising derivatives were tested against several cancer cell lines, revealing that specific substitutions could enhance selectivity and potency .

Structure-Activity Relationship (SAR) Analysis

Research into the structure-activity relationship of furan-containing compounds has provided insights into how variations in substituents affect biological activity. For example, bromination at specific positions on the phenyl ring was found to improve binding affinity to target enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide, differing in substituents, synthesis routes, or functional groups.

Key Comparison Points

Substituent Effects on Reactivity and Bioactivity

  • The 2-bromophenyl group in the target compound likely enhances electrophilic reactivity compared to 4-(trifluoromethyl)phenyl () or 3-chlorophenyl () analogs. Bromine’s bulkiness may also influence binding interactions in biological systems.
  • Bis(furan-2-yl)ethyl vs. benzothiazole (): Furan rings contribute to π-π stacking, while benzothiazole may enhance hydrogen bonding or metal coordination.

Morpholine-sulfonyl derivatives () require multi-step functionalization, suggesting higher synthetic complexity compared to furan-based analogs.

Morpholine-sulfonyl substituents () enhance water solubility due to sulfonyl’s polarity, contrasting with hydrophobic furan or phenyl groups.

Research Findings and Implications

  • Catalytic Efficiency : Rhodium/BINAP systems () achieve high yields for furan-containing propanamides under mild conditions, suggesting scalability for the target compound.
  • Biological Relevance : Benzothiazole derivatives () are often explored as kinase inhibitors or antimicrobial agents, implying that the bromophenyl-bis(furan) analog could be tailored for similar targets.
  • Thermal Stability : Palladium-catalyzed syntheses () require high temperatures (150°C), which may degrade thermally sensitive substituents like bromine.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2,2-bis(furan-2-yl)ethyl]-3-(2-bromophenyl)propanamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution, amidation, and furan-ring coupling. Key steps:

  • Step 1 : Bromophenyl propanoyl chloride preparation via bromination of phenylpropanamide derivatives using NBS (N-bromosuccinimide) under UV light .
  • Step 2 : Coupling with bis(furan-2-yl)ethylamine via Schotten-Baumann reaction (pH 8–9, 0–5°C, THF/water biphasic system) .
  • Critical Parameters : Temperature control (<5°C during amidation), anhydrous conditions for furan coupling, and TLC monitoring (silica GF254, hexane:EtOAc 3:1) .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR for verifying furan protons (δ 6.2–7.4 ppm), bromophenyl substituents (δ 7.3–7.8 ppm), and amide NH (δ 6.5–7.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups in the ethyl linker .
  • HPLC-MS : Reverse-phase C18 column (ACN:H2O gradient) with ESI+ detection to confirm molecular ion [M+H]⁺ and assess purity (>95%) .

Q. How can researchers mitigate solubility challenges during in vitro bioassays?

  • Methodological Answer :

  • Solubility Screening : Test DMSO, PEG-400, or cyclodextrin-based carriers. For aqueous buffers (e.g., PBS), use sonication (30 min, 40 kHz) and dynamic light scattering (DLS) to confirm nanoparticle dispersion .
  • Critical Note : Bromophenyl and furan groups contribute to hydrophobicity; maintain DMSO concentration <0.1% to avoid cellular toxicity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar bromophenyl propanamides?

  • Methodological Answer :

  • SAR Analysis : Compare substituent effects using analogs (e.g., thiophene vs. furan in vs. 4). Use molecular docking (AutoDock Vina) to map interactions with targets like COX-2 or EGFR .
  • Experimental Validation : Conduct parallel assays (e.g., MTT for cytotoxicity, ELISA for inflammatory markers) under standardized conditions (e.g., 72 hr exposure, 10 µM dose) .

Q. How can computational modeling predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME for bioavailability radar (LogP ~3.5 for optimal permeability) and ProTox-II for hepatotoxicity alerts (bromophenyl may elevate cytochrome P450 liabilities) .
  • Quantum Mechanics : DFT calculations (B3LYP/6-31G*) to assess furan ring susceptibility to oxidative metabolism .

Q. What experimental designs elucidate the compound’s mechanism of action in neurodegenerative models?

  • Methodological Answer :

  • In Vitro Models : Differentiated SH-SY5Y cells exposed to Aβ25-35 aggregates. Measure ROS (DCFH-DA assay) and mitochondrial membrane potential (JC-1 dye) .
  • Pathway Analysis : RNA-seq post-treatment to identify downregulated apoptotic markers (e.g., Bax, caspase-3) .

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